![molecular formula C8H11Cl2NSn B1466973 2,5-Dichloro-4-(trimethylstannyl)pyridine CAS No. 1201787-84-9](/img/structure/B1466973.png)
2,5-Dichloro-4-(trimethylstannyl)pyridine
Overview
Description
“2,5-Dichloro-4-(trimethylstannyl)pyridine” is a chemical compound with the molecular formula C8H11Cl2NSn and a molecular weight of 310.79 . It is used in various scientific research applications due to its diverse properties, making it valuable for studying organic synthesis, material science, and catalysis.
Synthesis Analysis
The synthesis of “2,5-Dichloro-4-(trimethylstannyl)pyridine” involves a cross-coupling reaction with arylboronic acids in the presence of [1,4- bis - (diphenylphosphine)butane]palladium (II) dichloride as a catalyst . The reaction conditions include heating at 125℃ for 1 hour under microwave irradiation .Molecular Structure Analysis
The molecular structure of “2,5-Dichloro-4-(trimethylstannyl)pyridine” consists of a pyridine ring with two chlorine atoms and a trimethylstannyl group attached to it . The structure is linear .Chemical Reactions Analysis
“2,5-Dichloro-4-(trimethylstannyl)pyridine” undergoes cross-coupling reactions with arylboronic acids . The reaction conditions include heating at 125℃ for 1 hour under microwave irradiation .Physical And Chemical Properties Analysis
“2,5-Dichloro-4-(trimethylstannyl)pyridine” has a molecular weight of 310.79 . The compound’s physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved information.Scientific Research Applications
Agrochemical Industry
2,5-Dichloro-4-(trimethylstannyl)pyridine: is a key intermediate in the synthesis of trifluoromethylpyridines (TFMP) , which are extensively used in the agrochemical industry. The TFMP derivatives are primarily utilized for the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these compounds .
Pharmaceutical Industry
In the pharmaceutical sector, TFMP derivatives, synthesized using 2,5-Dichloro-4-(trimethylstannyl)pyridine as an intermediate, have found applications in various drugs. These include medications that have been granted market approval and several candidates currently undergoing clinical trials .
Veterinary Medicine
Similar to its use in human pharmaceuticals, 2,5-Dichloro-4-(trimethylstannyl)pyridine is also involved in the production of veterinary products. The TFMP moiety, derived from this compound, is present in at least two veterinary products .
Synthesis of Imidazo[4,5-b]pyridine Derivatives
This compound serves as a precursor in the synthesis of imidazo[4,5-b]pyridine derivatives, which are known for their diverse biological activities. These activities range from analgesic and anti-inflammatory to antidepressant and cardiotonic effects .
Antiviral and Antimicrobial Applications
Derivatives of imidazo[4,5-b]pyridine, synthesized from 2,5-Dichloro-4-(trimethylstannyl)pyridine , exhibit significant antiviral and antimicrobial properties. This makes them valuable in the development of new treatments and therapies .
Cytotoxic Activity
The cytotoxic activity of imidazo[4,5-b]pyridine derivatives positions them as potential candidates for cancer research and treatment. Their ability to inhibit the growth of cancer cells is a critical area of study .
Agricultural Treatment of Broad-Leaved Plants
In agriculture, imidazo[4,5-b]pyridine derivatives are used for the treatment of shoots of broad-leaved plants. This application is crucial for the management of plant diseases and pests .
Rodent Control
Another unique application of imidazo[4,5-b]pyridine derivatives is in rodent control. These compounds are used in formulations that help manage rodent populations in agricultural and urban settings .
Safety and Hazards
properties
IUPAC Name |
(2,5-dichloropyridin-4-yl)-trimethylstannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N.3CH3.Sn/c6-4-1-2-5(7)8-3-4;;;;/h2-3H;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIROKESDUGTPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC(=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-(trimethylstannyl)pyridine | |
CAS RN |
1201787-84-9 | |
Record name | 2,5-dichloro-4-(trimethylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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